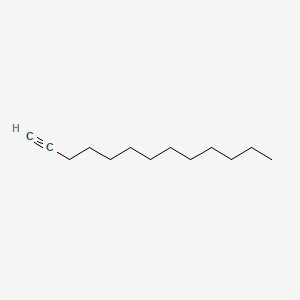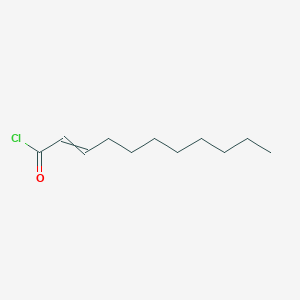
硼化钨
描述
Tungsten borides are compounds of tungsten and boron. Their most remarkable property is high hardness. The Vickers hardness of WB or WB2 crystals is 20 GPa and that of WB4 is 30 GPa for loads exceeding 3 N .
Synthesis Analysis
Tungsten borides have been synthesized by solid-state reactions, reduction of oxides by carbon, borothermal reduction of metal oxide, molten salt electrolysis, and chemical vapor deposition . Single crystals of WB2−x, x = 0.07–0.17 (about 1 cm diameter, 6 cm length) were produced by the floating zone method, and WB4 crystals can be grown by arc-melting a mixture of elemental tungsten and boron .Molecular Structure Analysis
WB2 has the same hexagonal structure as most diborides (AlB2, MgB2, etc.). WB has several forms, α (tetragonal), β (orthorhombic) and δ (tetragonal) . A wide range of chemical compositions of tungsten borides has been examined using a global structural optimization approach .Chemical Reactions Analysis
A two-dimensional (2D) tungsten boride (WB4) lattice, with the Gibbs free energy for the adsorption of atomic hydrogen (ΔGH) tending to the ideal value (0 eV) at the 3% strained state, leads to better hydrogen evolution reaction (HER) activity .Physical And Chemical Properties Analysis
Tungsten borides exhibit excellent mechanical properties that rival those of traditional superhard materials . The oxidation of W2B, WB, and WB2 is significant at temperatures above 600 °C .科学研究应用
Comprehensive Analysis of Tungsten Boride Applications
Tungsten boride (WB) is a compound that exhibits a range of remarkable properties, making it suitable for various scientific research applications. Below is a detailed analysis of six unique applications of tungsten boride, each within its own dedicated section.
Superhard Materials: Tungsten boride is known for its exceptional hardness . It rivals traditional superhard materials, which makes it an ideal candidate for use in cutting tools and abrasives . The ability to maintain structural integrity under extreme conditions is due to the presence of boron-rich layers that contribute to its mechanical stability .
High-Pressure Synthesis: The synthesis of tungsten boride under high-pressure conditions leads to the formation of crystal structures with unique compositions, such as WB5.14 and WB2.34 . These structures are stabilized by atomic deficiency and are crucial for the development of new materials with tailored properties .
Neutron Diffraction Studies: Due to its complex crystal structure, tungsten boride is an excellent subject for neutron diffraction studies . These studies help in understanding the atomic arrangement and vacancies that contribute to the material’s stability and hardness .
Electrode Materials: Tungsten boride’s high chemical inertness and good conductivity make it a promising material for electrodes in electrochemical applications , such as lithium-ion batteries . Its resistance to corrosion also adds to its suitability for long-term use in battery technology .
Catalysis: The properties of tungsten boride allow it to act as a catalyst in various chemical reactions. Its surface adsorption characteristics make it useful for catalytic processes, potentially improving efficiency and selectivity in chemical synthesis .
Resistance to Oxidation and Acids: Tungsten boride exhibits strong resistance to oxidation and acids , which is beneficial for applications that require materials to withstand corrosive environments. This property extends its use to protective coatings and corrosion-resistant barriers .
作用机制
Target of Action
Tungsten borides are a unique class of transition-metal light-element compounds known for their superior mechanical properties . They are primarily targeted for their hardness, high melting points, and strong resistance to oxidation and acids . The thermodynamic stability of various compositions of tungsten borides has been established, and a large number of metastable phases have been identified .
Mode of Action
The interaction of tungsten boride with its targets primarily involves the formation of complex crystal structures . The formation of these structures is influenced by the versatile ability of boron atoms to form sp-, sp2-, sp3-hybridized and even multicenter bonds . The formation of W2B, for instance, is initiated at approximately 1000° C in excess of tungsten content .
Biochemical Pathways
The biochemical pathways affected by tungsten boride are largely related to its structural formation. The highest boride of tungsten, previously denoted WB4 with a three-dimensional boron network, is identified as WB3 with two-dimensional boron nets . The mechanical properties of tungsten borides correlate with their formation energies .
Pharmacokinetics
Its superior mechanical properties, such as ultra-hardness, high melting points, and strong resistance to oxidation and acids, suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of tungsten boride’s action are primarily observed in its structural formations. For instance, the formation of WB3 with two-dimensional boron nets is a result of tungsten boride’s action . Furthermore, the mechanical properties of tungsten borides, such as their hardness, correlate with their formation energies .
Action Environment
The action of tungsten boride is influenced by environmental factors such as temperature and pressure. For example, the formation of W2B is initiated at approximately 1000° C in excess of tungsten content . Additionally, the presence of boron atoms and their ability to form various types of bonds also influence the action of tungsten boride .
安全和危害
未来方向
属性
IUPAC Name |
boranylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHQNXCPARQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |
| Record name | Tungsten boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tungsten boride | |
CAS RN |
12007-09-9 | |
| Record name | Tungsten boride (WB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten boride (WB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (WB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the notable properties of tungsten borides?
A1: Tungsten borides are a class of materials known for their impressive hardness, high melting points, chemical inertness, and excellent resistance to thermal shock and corrosion. []
Q2: What is the structural characterization of tungsten borides?
A2: Tungsten borides exist in various stoichiometries, each exhibiting unique crystal structures. For instance:
- WB: Can adopt tetragonal or orthorhombic modifications, both exhibiting superconductivity at low temperatures. []
- W2B4: Formerly misidentified as W2B5, crystallizes in a unique structure and exhibits superconductivity. []
- WB2+x, WB3+x: These boron-rich phases have been theoretically predicted and are of great interest for their potential superhardness. []
- WB5-x: This recently synthesized boron-rich phase exhibits excellent mechanical properties and is structurally similar to the predicted WB5. []
Q3: Is there spectroscopic data available for tungsten borides?
A3: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like X-ray diffraction (XRD), neutron diffraction, and X-ray photoelectron spectroscopy (XPS) have been crucial for characterizing the crystal structures, phase compositions, and chemical bonding in these materials. [, , ]
Q4: What are the potential applications of tungsten borides?
A4: Tungsten borides have garnered interest for a variety of applications:
- Radiation Shielding: Their high density and ability to attenuate gamma rays and neutrons make them attractive for radiation protection in nuclear power plants. [, ]
- Cutting Tools: Their exceptional hardness makes them suitable for wear-resistant coatings on cutting tools and drill bits. [, ]
- Lithium-Ion Batteries: Tungsten borides like WB2 and WB4 show promise as anode materials due to their electrical conductivity and chemical stability. []
- High-Temperature Applications: Their high melting points and thermal shock resistance make them suitable for applications involving extreme temperatures. []
- Solar Energy: WB-based thin films have shown potential for use as thermally stable broadband absorbers in solar energy applications. [, ]
Q5: How does the performance of tungsten boride compare to other materials in these applications?
A5:
- Radiation Shielding: Tungsten borides, particularly W2B5, outperform monolithic tungsten and offer comparable or even superior shielding performance to water-cooled shields. []
- Cutting Tools: WB coatings significantly improve the drilling rate of diamond/Fe-Ni composite drill bits compared to uncoated diamond bits. []
- Lithium-Ion Batteries: Nanostructured tungsten boride electrodes show improved lithium-ion reaction properties compared to bulk materials, enhancing cyclability and high-rate performance. []
Q6: How do the properties of different tungsten boride compositions affect their performance?
A6:
- Boron Content and Hardness: Increasing boron content generally leads to higher hardness in tungsten borides. For instance, WB5-x is significantly harder than the WB2 and WB3 phases. []
- Structure and Mechanical Properties: The unique bonding configurations and deformation modes within different tungsten borides, influenced by boron concentration, result in diverse stress responses and indentation strengths. []
Q7: How are tungsten borides synthesized?
A7: Several methods are employed for synthesizing tungsten borides:
- Self-propagating High-temperature Synthesis (SHS): This method utilizes the exothermic reaction between tungsten oxide (WO3), boron oxide (B2O3), and magnesium (Mg) to produce tungsten borides. [, ]
- High-Pressure Synthesis: This technique utilizes high pressures to stabilize the formation of boron-rich tungsten borides, overcoming their thermodynamic unfavorability at ambient pressure. []
- Electrochemical Synthesis: Tungsten boride phases can be synthesized electrochemically using molten salt systems containing boron oxide and tungsten oxide as reactants. [, ]
- Mechanical Milling: High-energy ball milling can induce the formation of tungsten borides from elemental tungsten and boron powders at room temperature. [, ]
Q8: What factors influence the synthesis of specific tungsten boride phases?
A8:
- Reactant Ratios: The stoichiometry of the final product is heavily influenced by the initial molar ratios of the reactants. [, ]
- Temperature and Pressure: The synthesis of specific phases often requires specific temperature and pressure conditions. For example, WB4 is predicted to be stable only above 1 GPa. []
- Atmosphere: The atmosphere during heat treatment can impact the formation and homogeneity of tungsten boride phases. []
Q9: How stable are tungsten borides under different conditions?
A9:
- Thermal Stability: Tungsten borides exhibit excellent thermal stability, with some compositions remaining stable even at very high temperatures. []
- Chemical Stability: They are highly resistant to corrosion and chemical attack, making them suitable for harsh environments. [, ]
- Radiation Stability: While tungsten borides demonstrate good radiation resistance, prolonged exposure can lead to transmutation and the production of helium gas, potentially impacting their structural integrity. []
Q10: How is computational chemistry used in tungsten boride research?
A10: Computational methods, particularly density functional theory (DFT) calculations, are invaluable for:
- Predicting Crystal Structures: DFT calculations are used to predict the crystal structures of novel tungsten borides, such as WB5, and to refine the structures of known phases. [, , ]
- Calculating Mechanical Properties: DFT can predict the mechanical properties of tungsten borides, including their hardness, elastic constants, and fracture toughness, aiding in the identification of potentially superhard materials. [, , ]
- Understanding Stability: Computational methods help determine the thermodynamic stability of different tungsten boride phases under various conditions. [, ]
- Investigating Defect Properties: DFT calculations are used to study the energetics of intrinsic point defects and hydrogen behavior in tungsten borides, providing insights into their irradiation resistance. []
Q11: Have any QSAR models been developed for tungsten borides?
A11: The provided research doesn't mention the development of Quantitative Structure-Activity Relationship (QSAR) models for tungsten borides. QSAR models are typically used for predicting the biological activity of molecules and are less relevant to the properties of inorganic materials like tungsten borides.
Q12: What are the key findings regarding the interaction of tungsten borides with other materials?
A12:
- Composite Formation: Tungsten borides can be successfully incorporated into composite materials, enhancing their mechanical and wear properties. For example, adding tungsten boride to silicon nitride improves wear resistance and reduces friction. []
- Coating Applications: Tungsten boride coatings on diamond particles improve adhesion to metal matrices in composites, enhancing bending strength and cutting performance. []
- Interfacial Interactions: Understanding the interfacial interactions between tungsten boride coatings and substrates is crucial for optimizing their adhesion and performance in various applications. [, ]
Q13: What are the future directions for tungsten boride research?
A13: Promising research avenues include:
- Synthesizing Novel Phases: Exploring new synthesis techniques to achieve the elusive WB5 phase and other theoretically predicted boron-rich tungsten borides. []
- Optimizing Properties: Tailoring the composition and microstructure of tungsten borides to optimize their properties for specific applications, such as radiation shielding or high-temperature environments. [, ]
- Developing Scalable Production: Developing cost-effective and scalable methods for producing high-quality tungsten boride powders and coatings. []
- Exploring New Applications: Investigating the potential of tungsten borides in emerging fields such as energy storage, catalysis, and aerospace engineering. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




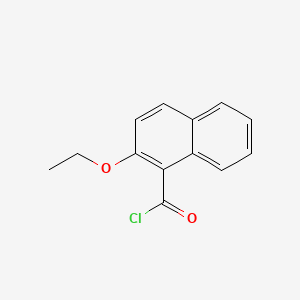
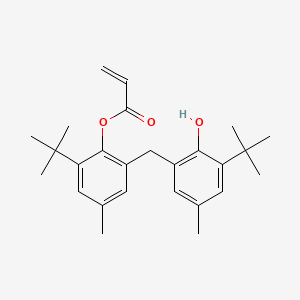

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)


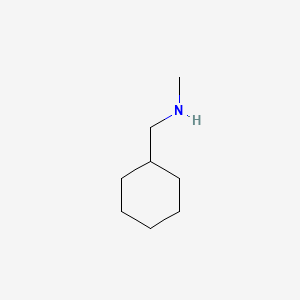

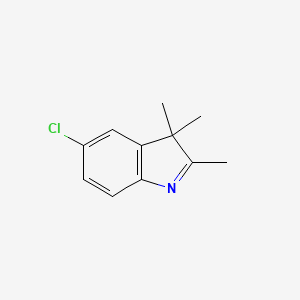
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
